

Application Notes and Protocols for 1-NM-PP1

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Compound of Interest

Compound Name: 1-NM-PP1

Cat. No.: B1663979

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Product Information

1-NM-PP1, also known as PP1 Analog II, is a cell-permeable and reversible pyrazolopyrimidine inhibitor. It is a potent and selective ATP-competitive inhibitor of Src family kinases and specifically targets engineered, analog-sensitive (AS) kinases over their wild-type counterparts. [1][2][3][4] This selectivity makes it a valuable tool in chemical genetics to probe the function of specific kinases in cellular signaling pathways.[2][3] It has been used to study various kinases, including v-Src, c-Fyn, c-Abl, CDK2, and CaMKII, by engineering a mutation in the ATP-binding pocket that makes them sensitive to inhibition by **1-NM-PP1**.[2][3][5]

Solubility Data

The solubility of **1-NM-PP1** is highly dependent on the solvent. It is readily soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[1] For cell-based assays, it is critical to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the cell culture should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[6]

Below is a summary of the reported solubility of **1-NM-PP1** in DMSO from various suppliers. Note that solubility can vary, and it is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[1]

Solvent	Reported Solubility Range (mg/mL)	Molar Concentration (mM)	Source
DMSO	1 - 10 mg/mL (Sparingly Soluble)	-	Cayman Chemical[7]
DMSO	≥16.55 mg/mL	≥49.9 mM	RayBiotech[8], APExBIO[2], GlpBio[9]
DMSO	5 mg/mL	~15.1 mM	Sigma-Aldrich[3]
DMSO	45 mg/mL	~135.78 mM	TargetMol[6]
DMSO	66 mg/mL	~199.14 mM	Selleck Chemicals[1]
DMSO	-	75 mM	Abcam[5]

Molecular Weight of **1-NM-PP1** is approximately 331.41 g/mol .[2][4][5][7][8]

Experimental Protocols

Preparation of **1-NM-PP1** Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **1-NM-PP1** in DMSO.

Materials:

- **1-NM-PP1** solid powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes

Procedure:

- Bring the vial of **1-NM-PP1** powder and DMSO to room temperature.
- To prepare a 10 mM stock solution, add 301.7 μ L of DMSO for every 1 mg of **1-NM-PP1** powder (based on a molecular weight of 331.41 g/mol).

- Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution if necessary.[2][9]
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][10]
- Store the aliquots at -20°C or -80°C. Stock solutions are stable for at least one month at -20°C and up to a year at -80°C.[1][10]

Preparation of Working Solution for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture media for treating cells.

Materials:

- 10 mM **1-NM-PP1** stock solution in DMSO
- Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)[11]
- Sterile tubes

Procedure:

- Thaw an aliquot of the 10 mM **1-NM-PP1** stock solution at room temperature.
- Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the medium.
- Crucial Step: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to prevent solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6]
- Add the **1-NM-PP1** working solution to the cells and incubate for the desired duration (e.g., 24 to 72 hours).[2]

General Protocol for a Cell-Based Kinase Inhibition Assay

This protocol provides a general workflow for assessing the effect of **1-NM-PP1** on a specific signaling pathway in cells expressing an analog-sensitive kinase.

Materials:

- Cells expressing the analog-sensitive kinase of interest (e.g., HCT116 Cdk7as/as)[6]
- Complete cell culture medium and supplements
- **1-NM-PP1** working solutions
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Reagents for downstream analysis (e.g., antibodies for immunoblotting, reagents for MTT assay)

Procedure:

- Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).[11]
- Synchronization (Optional): If studying cell cycle-dependent events, synchronize the cells by methods such as serum starvation for 48 hours.[6]
- Treatment: Remove the existing medium and replace it with fresh medium containing various concentrations of **1-NM-PP1**. Include a DMSO vehicle control.
- Incubation: Incubate the cells for the desired experimental duration.
- Cell Lysis (for protein analysis):
 - Wash the cells twice with ice-cold PBS.[12]

- Add an appropriate lysis buffer to each well and incubate on ice for 30 minutes.[12]
- Harvest the cell lysates by scraping and centrifuge to pellet cell debris.[12]
- Downstream Analysis:
 - Immunoblotting: Analyze the protein lysates to assess the phosphorylation status of the target kinase's downstream substrates.
 - Cell Viability Assay (e.g., MTT): Measure cell viability to determine the cytotoxic effects of the inhibitor.[6]
 - Flow Cytometry: Analyze cell cycle distribution.[6]

In Vitro Kinase Assay Protocol

This protocol is adapted from published methods to measure the inhibitory activity of **1-NM-PP1** on a purified kinase in a cell-free system.[2][9]

Materials:

- Purified kinase (wild-type or analog-sensitive)
- Kinase substrate (e.g., histone H1)
- [γ -32P]ATP
- Kinase buffer (e.g., 25mM HEPES-NaOH pH 7.4, 10mM NaCl, 10mM MgCl₂, 1mM DTT)[2][9]
- Varying concentrations of **1-NM-PP1**
- SDS-PAGE reagents and autoradiography equipment

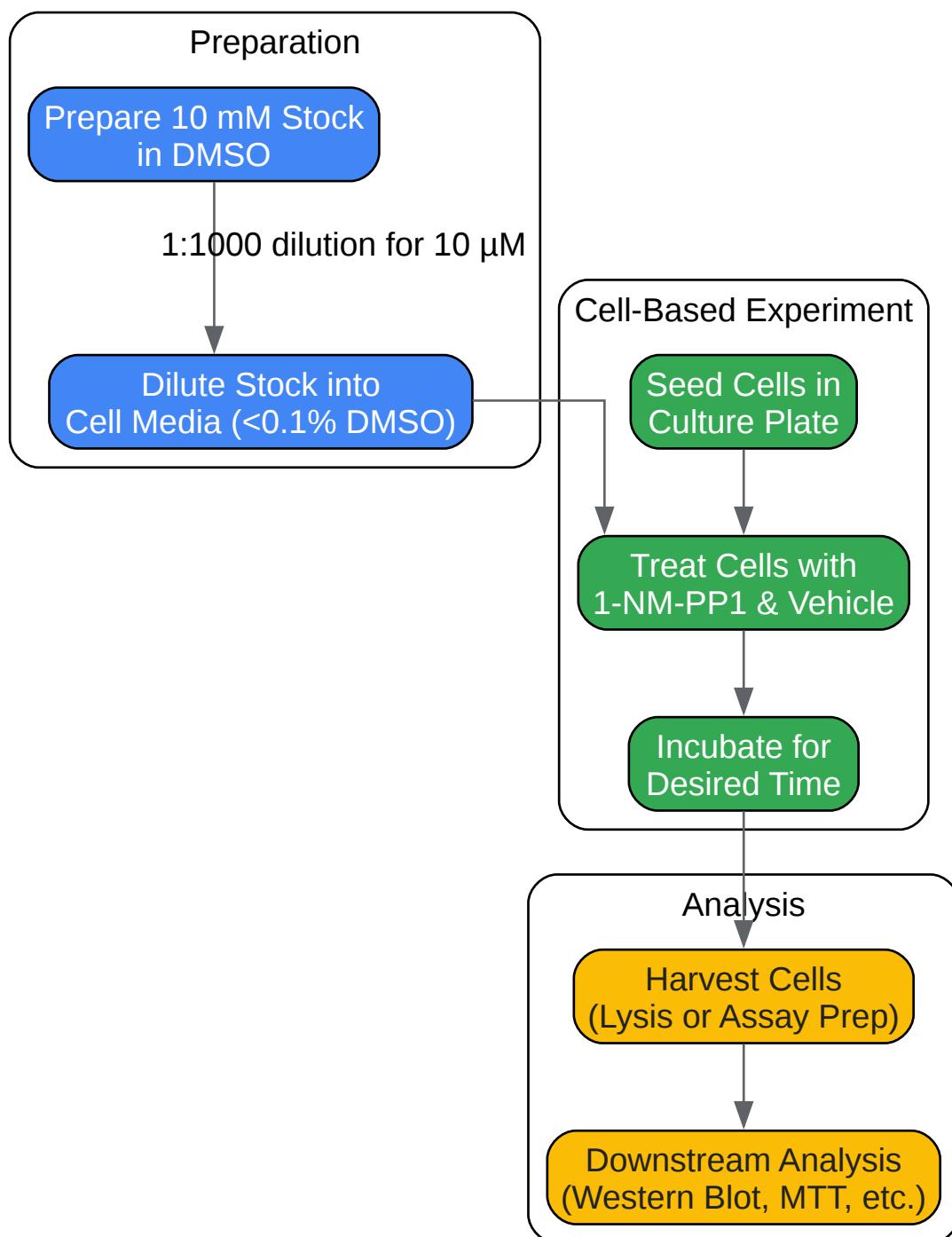
Procedure:

- Prepare a reaction mixture containing the purified kinase and its substrate in the kinase buffer.

- Add varying concentrations of **1-NM-PP1** or DMSO (vehicle control) to the reaction tubes.
- Initiate the kinase reaction by adding [γ -32P]ATP.
- Incubate the reaction mixture at a controlled temperature (e.g., 23°C or 30°C) for a specific time (e.g., 10-30 minutes).[2][9]
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Visualize the phosphorylated substrate by autoradiography and quantify the bands to determine the IC50 value of **1-NM-PP1**.

Visualizations

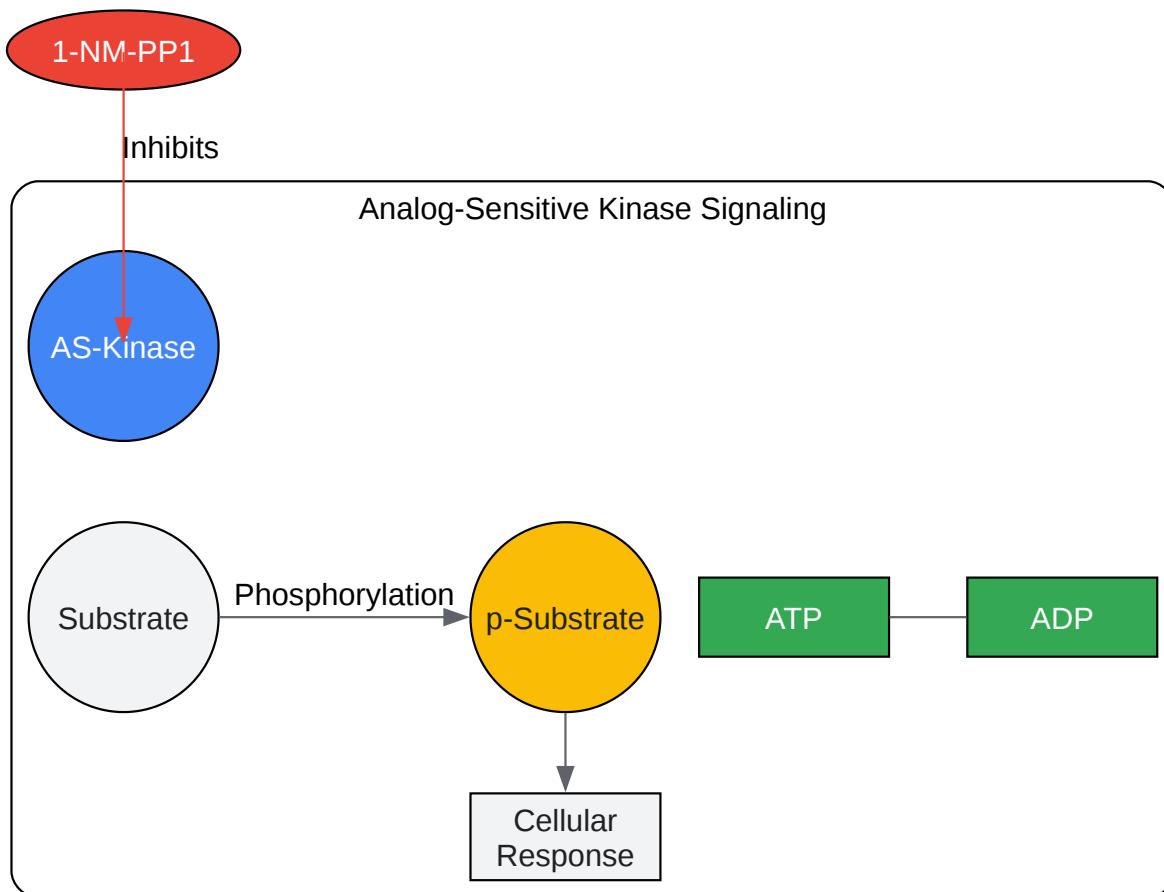
Experimental Workflow



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Caption: Workflow for a typical cell-based assay using **1-NM-PP1**.

Mechanism of Action



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Caption: Inhibition of an analog-sensitive (AS) kinase by **1-NM-PP1**.

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